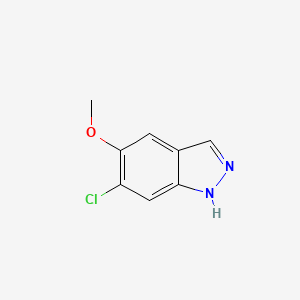

6-Chloro-5-methoxy-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLRRKUDPILWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305292 | |

| Record name | 6-Chloro-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-98-5 | |

| Record name | 6-Chloro-5-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 6-Chloro-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic heterocycle featuring a benzene ring fused to a pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold". This designation is reserved for molecular frameworks capable of binding to multiple, diverse biological targets, making them exceptionally valuable in the development of novel therapeutic agents.[1] The versatility of the indazole nucleus has led to its incorporation into a wide array of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The success of this scaffold is evidenced by approved drugs such as Axitinib and Pazopanib, used in cancer treatment, which underscores the clinical importance of this heterocyclic system.[1]

Substitutions on the indazole core are critical for fine-tuning the pharmacological profiles of derivative compounds. The strategic placement of functional groups, such as halogens and methoxy moieties, can significantly alter a compound's electronic properties, metabolic stability, and its ability to interact with biological targets.[1] This guide provides a detailed technical overview of This compound , a key building block used in the synthesis of complex, biologically active molecules.[4][5] We will explore its core chemical properties, characterization, reactivity, and safe handling, providing field-proven insights for its application in research and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic heterocycle. Its structure is characterized by an indazole core with a chlorine atom at position 6 and a methoxy group at position 5.

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties

The fundamental physicochemical data for this compound are summarized below. It is important to note that while some properties are readily available from chemical suppliers, others like melting and boiling points are not consistently reported in public literature and may vary based on purity.

| Property | Value | Source |

| CAS Number | 13096-98-5 | [4][6] |

| Molecular Formula | C₈H₇ClN₂O | [4][6] |

| Molecular Weight | 182.61 g/mol | [4][6] |

| InChIKey | CHLRRKUDPILWJN-UHFFFAOYSA-N | [6] |

| Appearance | Typically a solid at room temperature. | [4] |

| Purity | Commercially available, typically ≥97%. | [4] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [4][7][8] |

Annular Tautomerism

Like other pyrazole-containing systems, indazole exhibits annular tautomerism concerning the position of the NH hydrogen atom. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is therefore the predominant tautomer.[3][9] This equilibrium is a critical consideration in derivatization reactions, particularly N-alkylation or N-acylation, as it can lead to mixtures of N-1 and N-2 isomers.[9][10]

Spectroscopic Characterization: An Interpretive Guide

Full characterization of substituted indazoles relies on a combination of multinuclear NMR spectroscopy, mass spectrometry, and IR spectroscopy.[9][10][11] While specific, verified spectra for this compound are not publicly available, we can predict the expected spectral data based on its structure and published data for analogous compounds.[10][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive tool for assigning the structure of substituted indazoles.[9]

-

¹H NMR: The proton spectrum will provide key information about the substitution pattern.

-

Aromatic Protons: Two singlets are expected for the protons at the C4 and C7 positions of the benzene ring. The C3 proton on the pyrazole ring will also appear as a singlet.

-

Methoxy Protons: A characteristic singlet integrating to three protons will be observed for the -OCH₃ group, typically in the range of δ 3.8-4.0 ppm.[12]

-

Amine Proton: A broad singlet corresponding to the N-H proton will be present, the chemical shift of which can be highly variable and solvent-dependent.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

The eight distinct carbon signals are expected. The chemical shifts of C5 and C6 will be significantly influenced by the electron-donating methoxy and electron-withdrawing chloro substituents, respectively. The C-O of the methoxy group will appear around δ 55-60 ppm.[12]

-

Table 2.1: Predicted NMR Spectroscopic Data

| Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale/Comparison |

|---|---|---|---|---|

| ¹H NMR | ~11.0 - 13.0 | br s | N1-H | Highly variable, solvent dependent. Similar to other 1H-indazoles.[13] |

| ~8.0 | s | C3-H | Pyrazole ring proton, typically downfield. | |

| ~7.5 | s | C7-H | Aromatic proton adjacent to the pyrazole ring. | |

| ~7.1 | s | C4-H | Aromatic proton shielded by the methoxy group. | |

| ~3.9 | s | OCH₃ | Typical range for aryl methoxy groups.[12] | |

| ¹³C NMR | ~150 | s | C5-O | Aromatic carbon attached to the electron-donating methoxy group. |

| ~141 | s | C7a | Bridgehead carbon. | |

| ~135 | s | C3 | Pyrazole ring carbon. | |

| ~125 | s | C3a | Bridgehead carbon. | |

| ~120 | s | C6-Cl | Aromatic carbon attached to the electron-withdrawing chloro group. | |

| ~115 | s | C7 | Aromatic CH. | |

| ~100 | s | C4 | Aromatic CH, shielded by the methoxy group. |

| | ~56 | s | OCH₃ | Methoxy carbon.[12] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition, C₈H₇ClN₂O. The calculated exact mass is a key verification parameter.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be expected at m/z 182, with a characteristic [M+2]⁺ peak at m/z 184 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Common fragmentation pathways for indazoles include the loss of N₂.

Standard Protocol for Spectroscopic Analysis

The following represents a self-validating workflow for acquiring high-quality spectroscopic data for novel indazole derivatives.

Caption: Standardized workflow for spectroscopic characterization.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental to its use as a chemical intermediate.

Plausible Synthetic Pathway

While specific proprietary synthesis routes may vary, a common and logical approach to preparing substituted indazoles involves the diazotization of a substituted aniline followed by intramolecular cyclization.[5] A plausible route for this compound would start from 4-chloro-5-methoxy-2-methylaniline.

Caption: Plausible synthetic route via diazotization and cyclization.

Protocol Steps:

-

Diazotization: The starting aniline is dissolved in an aqueous acid solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt intermediate.

-

Cyclization: The reaction mixture is then gently heated. This promotes an intramolecular cyclization reaction, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole ring system after loss of a proton.

-

Purification: The crude product is isolated and purified, typically by recrystallization or column chromatography, to yield the pure this compound.[5]

Core Reactivity

The reactivity of the indazole ring reflects its dual character, resembling both pyridine and pyrrole.[9] The substituents at positions 5 and 6 further modulate this reactivity.

-

N-Functionalization: The most common reaction is substitution at the nitrogen atoms. In nucleophilic substitution reactions with alkylating agents, a mixture of N-1 and N-2 isomers is often formed, with the N-1 isomer typically predominating.[9][10] The choice of base and solvent can influence the N-1/N-2 ratio.

-

Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the existing substituents are key:

-

The methoxy group (-OCH₃) at C5 is a strong activating, ortho-para directing group.

-

The chloro group (-Cl) at C6 is a deactivating, ortho-para directing group.

-

The fused pyrazole ring also influences the electron density of the benzene ring. The interplay of these factors will dictate the position of any new substituent.

-

-

Cross-Coupling Reactions: The chlorine atom at C6 provides a reactive handle for modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This allows for the introduction of a wide variety of aryl, alkyl, or amine groups at this position, enabling the rapid generation of diverse chemical libraries for drug discovery.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate or building block.[4] Its value lies in the strategic combination of the privileged indazole core with functional groups that can be readily modified.

-

Scaffold for Kinase Inhibitors: The indazole core is a well-established scaffold for kinase inhibitors, which are a major class of anticancer drugs.[3] The substituents at C5 and C6 can be tailored to interact with specific residues in the ATP-binding pocket of target kinases.

-

Fragment-Based Drug Design (FBDD): This molecule can be used as a fragment in FBDD campaigns. The chloro and methoxy groups provide vectors for growing the fragment into a more potent lead compound while occupying different regions of a target's binding site.

-

Modulation of Physicochemical Properties: The chloro and methoxy groups are key modulators of a final compound's properties:

-

Chlorine: Can enhance binding affinity through halogen bonding and often improves metabolic stability.

-

Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a factor in pharmacokinetics.

-

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a laboratory setting. The following guidelines are based on safety data for structurally similar compounds.[7][8]

Table 5.1: GHS Hazard Information (Anticipated)

| Hazard Class | Statement | Precautionary Codes |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed. | P270, P301+P317 |

| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P304+P340 |

Source: Based on GHS classifications for similar chloro- and amino-indazoles.[6][7][14]

Handling Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8][15] If dust formation is likely, a NIOSH-approved respirator should be used.[7][8]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] Do not ingest or inhale.[7]

Storage and Disposal

-

Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[7][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. nbinno.com [nbinno.com]

- 6. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.rug.nl [research.rug.nl]

- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. 6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

A Multi-Spectroscopic Approach to the Structural Elucidation of 6-Chloro-5-methoxy-1H-indazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Specifically, substituted indazoles like 6-chloro-5-methoxy-1H-indazole are of significant interest in drug discovery programs.[1][2] Unequivocal structural confirmation of such molecules is paramount for understanding structure-activity relationships and ensuring the integrity of research findings. This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete structure elucidation of this compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document presents a self-validating system for structural confirmation, grounded in established scientific principles and field-proven protocols.

Introduction

Indazole derivatives are integral to numerous therapeutic agents, with applications ranging from oncology to anti-inflammatory treatments.[3][4] The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form.[2][5] The precise substitution pattern on the indazole ring dictates the molecule's physicochemical properties and pharmacological activity. Therefore, the structural characterization of a novel or synthesized derivative like this compound (Molecular Formula: C₈H₇ClN₂O, Molecular Weight: 182.61 g/mol ) is a critical, non-negotiable step in the development pipeline.[6][7]

This guide eschews a simple listing of data, instead focusing on the causality behind experimental choices and the logical integration of multi-faceted spectroscopic evidence. We will proceed through a typical analytical workflow, beginning with NMR as the primary tool for mapping the molecular framework, followed by MS for confirming molecular weight and elemental composition, and finally, IR spectroscopy for identifying key functional groups.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the assembly of the molecular skeleton.[8]

Experimental Protocol: 1D & 2D NMR Spectroscopy

A self-validating NMR analysis requires a suite of experiments. The following protocol ensures the acquisition of comprehensive data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it can help in observing the exchangeable N-H proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion and resolution.[9]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a high signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (¹H-¹H correlations).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and the carbons they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.

-

Data Interpretation and Analysis

The structure of this compound has several key features that will be resolved by NMR.

-

¹H NMR Analysis:

-

N-H Proton: A broad singlet is expected at a high chemical shift (>10 ppm), characteristic of the 1H-indazole tautomer.[5]

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically ~7.0-8.0 ppm). The H-4 and H-7 protons will appear as singlets due to the substitution pattern, which eliminates ortho and meta couplings.

-

Methoxy Protons: A sharp singlet integrating to three protons is expected around 3.8-4.0 ppm.

-

-

¹³C NMR Analysis:

-

The spectrum will show eight distinct carbon signals.

-

The methoxy carbon will appear around 55-60 ppm.

-

The remaining signals will be in the aromatic region (~100-150 ppm), corresponding to the six carbons of the benzene ring and the two carbons of the pyrazole ring. DEPT experiments will confirm the presence of two CH carbons and six quaternary carbons (including C-Cl, C-O, and the pyrazole carbons C3, C3a, and C7a).

-

-

2D NMR Integration:

-

HSQC: Will directly link the aromatic proton signals to their corresponding carbon signals.

-

HMBC: This is the key experiment for final confirmation. Crucial long-range correlations would include:

-

A correlation from the methoxy protons (~3.9 ppm) to the carbon at position 5 (C-5).

-

Correlations from the H-4 proton to carbons C-3, C-5, and C-7a.

-

Correlations from the H-7 proton to carbons C-5 and C-3a.

-

-

The combination of these NMR experiments provides an unambiguous map of the molecule's connectivity.

Data Summary Table: Predicted NMR Assignments

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |

| N-H | > 10 (broad s) | - | C-3, C-7a |

| 3 | ~8.0 (s) | ~135 | C-3a, C-4 |

| 4 | ~7.5 (s) | ~115 | C-3, C-5, C-7a |

| 5 | - | ~150 | - |

| 6 | - | ~120 | - |

| 7 | ~7.2 (s) | ~100 | C-5, C-3a |

| 3a | - | ~125 | - |

| 7a | - | ~140 | - |

| -OCH₃ | ~3.9 (s) | ~56 | C-5 |

Note: Predicted chemical shifts are estimates based on general principles and data from similar indazole derivatives. Actual values may vary based on solvent and experimental conditions.[10]

Visualization: NMR Connectivity Workflow

Caption: Key 2D NMR correlations (HSQC & HMBC) for assembling the molecular structure.

Part II: Mass Spectrometry (MS) - Unveiling Molecular Formula and Fragmentation

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula. It serves as a crucial validation of the structure proposed by NMR.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common and gentle technique suitable for this type of molecule, which will typically form a protonated molecular ion [M+H]⁺.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum, ensuring the mass accuracy is sufficient (typically < 5 ppm) to confidently determine the elemental composition.

Data Interpretation and Analysis

-

Molecular Ion Peak: The primary piece of evidence is the mass of the molecular ion. For C₈H₇ClN₂O, the expected monoisotopic mass of the [M+H]⁺ ion is approximately 183.0325. HRMS data should confirm this value to within a few parts per million.

-

Isotopic Pattern: A definitive feature for a chlorine-containing compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: an 'M' peak (containing ³⁵Cl) and an 'M+2' peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1. This pattern is a powerful diagnostic tool that confirms the presence of a single chlorine atom.[11]

Data Summary Table: HRMS Analysis

| Ion | Calculated m/z (Monoisotopic) | Observed m/z | Isotope | Relative Intensity |

| [C₈H₈³⁵ClN₂O]⁺ | 183.0325 | (Experimental Value) | M+H | ~100% |

| [C₈H₈³⁷ClN₂O]⁺ | 185.0296 | (Experimental Value) | (M+H)+2 | ~32% |

Visualization: Fragmentation Pathway

Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that further support the proposed structure.

Caption: A plausible MS/MS fragmentation pathway for this compound.

Part III: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid, non-destructive technique that provides complementary information by identifying the vibrational modes of specific functional groups within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[12]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are co-added to produce the final spectrum.[13]

Spectral Interpretation

The IR spectrum will provide a characteristic fingerprint for the molecule, confirming the presence of key functional groups.

Data Summary Table: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Medium, Broad | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1620, ~1500 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1050 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| 800 - 600 | Medium-Strong | C-Cl Stretch |

Note: These are expected ranges. The exact positions can be influenced by the overall molecular structure.[12] The presence of a broad N-H stretch, along with aromatic C-H and C=C stretches, confirms the indazole core. The strong C-O stretches are diagnostic for the methoxy group, and the C-Cl stretch confirms the halogen's presence.

Part IV: Data Integration and Final Structure Confirmation

The strength of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, leading to a single, unambiguous structural assignment.

-

MS confirms the molecular formula (C₈H₇ClN₂O) and the presence of one chlorine atom.

-

IR confirms the presence of the key functional groups: N-H, aromatic ring, methoxy ether, and C-Cl bond.

-

NMR provides the definitive connectivity map, showing precisely how these pieces are assembled. The HMBC correlation between the methoxy protons and C-5, combined with the singlet nature of the H-4 and H-7 protons, locks in the 5-methoxy and 6-chloro substitution pattern.

Visualization: Integrated Elucidation Workflow

Caption: Logical workflow integrating MS, IR, and NMR data for final structure confirmation.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. High-resolution mass spectrometry provides the molecular formula and confirms the presence of chlorine. FTIR spectroscopy identifies the essential functional groups that constitute the molecule. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers the unambiguous atom-by-atom connectivity, confirming the precise substitution pattern on the indazole ring. This multi-spectroscopic, self-validating approach ensures the highest degree of confidence in the structural assignment, a critical requirement for advancing research and development in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-5-methoxy-1H-indazole: A Core Scaffold in Modern Kinase Inhibitor Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals Topic: 6-Chloro-5-methoxy-1H-indazole (CAS Number: 13096-98-5)

Abstract: this compound is a substituted indazole that represents a critical building block in the synthesis of targeted therapeutics. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming the core of numerous pharmacologically active agents, particularly protein kinase inhibitors.[1] This guide provides a technical overview of the compound's properties, a well-established synthetic strategy, and its primary application as a key intermediate in the development of potent oncological therapeutics, with a focus on the Pim kinase family.

The Indazole Nucleus: A Privileged Scaffold in Oncology

The 1H-indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry. Its structural rigidity, coupled with the presence of two nitrogen atoms, allows it to form key hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[2] This has led to the successful development of several FDA-approved anticancer drugs, including Axitinib and Pazopanib, which feature the indazole core.[1][2] The specific substitution pattern of this compound offers medicinal chemists a versatile platform for further functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Physicochemical and Safety Profile

A precise understanding of a starting material's properties is fundamental to its effective use in multi-step synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 13096-98-5 | [3] |

| Molecular Formula | C₈H₇ClN₂O | [3][4] |

| Molecular Weight | 182.61 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid (typical) | Supplier Data |

| Purity | ≥97% (typical commercial grade) | [3] |

Safety & Handling: This compound is considered hazardous and should be handled by trained professionals in a controlled laboratory environment.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[5]

Synthesis of the Indazole Core: A Mechanistic Approach

While specific, proprietary industrial syntheses for this compound may vary, the construction of the indazole ring from a substituted aniline precursor is a well-established and reliable methodology in organic chemistry.[6] The following protocol is a representative example based on the widely used Jacobson Indazole Synthesis.

The Causality of the Chosen Pathway: This method is favored for its reliability and the commercial availability of plausible starting materials. The transformation hinges on a diazotization followed by an intramolecular cyclization, a classic and high-yielding route to the indazole core.[6]

Starting Material: 4-Chloro-5-methoxy-2-methylaniline.

Experimental Protocol: Representative Synthesis

Step 1: Diazotization of the Aniline Precursor

-

Suspend 4-Chloro-5-methoxy-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid at 0-5°C in a three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 10°C. The formation of the diazonium salt is critical and highly temperature-sensitive. Maintaining a low temperature prevents premature decomposition and unwanted side reactions.

-

Stir the resulting mixture for 60 minutes at 0-5°C.

Step 2: Intramolecular Cyclization

-

After the initial stir, allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 60-70°C. At this temperature, the diazonium salt undergoes spontaneous intramolecular cyclization, leading to the formation of the indazole ring. This step is often accompanied by the evolution of nitrogen gas.

-

Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. This will precipitate the crude product.

-

Filter the resulting solid, wash it thoroughly with cold water to remove inorganic salts, and dry it under a vacuum.

-

For high-purity material required for drug development, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of this compound.

Application in Drug Discovery: An Intermediate for Pim Kinase Inhibitors

This compound is not typically the final active pharmaceutical ingredient (API) but rather a crucial intermediate in the synthesis of more complex molecules. Its primary value lies in its application as a core scaffold for developing inhibitors of the Pim kinase family (Pim-1, Pim-2, Pim-3).

Pim kinases are a family of serine/threonine kinases that are key regulators of cell signaling pathways fundamental to tumorigenesis, including cell survival, proliferation, and apoptosis. They are considered highly attractive targets for cancer therapy, particularly in hematologic malignancies like leukemia and multiple myeloma.

Mechanism of Action: The Pim-1 Signaling Pathway

Pim-1 is a constitutively active kinase whose activity is primarily regulated at the level of gene transcription. Its signaling cascade is a critical node in cancer cell survival.

-

Upstream Activation: The Pim-1 gene is a primary target of the JAK/STAT signaling pathway. Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), bind to their cell surface receptors, activating Janus kinases (JAKs).

-

STAT Phosphorylation: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.

-

Transcription: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to the promoter region of the PIM1 gene, initiating its transcription.

-

Downstream Effects: The newly synthesized Pim-1 kinase phosphorylates numerous downstream targets to exert its pro-survival effects. A key target is the pro-apoptotic protein BAD . Phosphorylation of BAD by Pim-1 creates a binding site for 14-3-3 proteins, sequestering BAD and preventing it from inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately suppresses apoptosis and promotes cell survival.

-

Inhibition: Indazole-based inhibitors are designed to compete with ATP in the hinge region of the Pim-1 kinase domain. By blocking the binding of ATP, the inhibitor prevents the phosphorylation of downstream targets like BAD, thereby reactivating the apoptotic cascade in cancer cells.

Pim-1 Signaling Pathway Diagram

Caption: The Pim-1 signaling pathway and the mechanism of action for indazole-based inhibitors.

Conclusion and Future Outlook

This compound stands as a testament to the power of scaffold-based drug design. While a simple heterocyclic molecule on its own, its true value is realized as a foundational element for constructing highly potent and selective protein kinase inhibitors. Its specific substitution pattern provides a strategic starting point for further chemical elaboration, targeting critical cancer-driving pathways like Pim-1 signaling. As the demand for targeted oncology drugs continues to grow, the importance of versatile and well-characterized intermediates like this compound will only increase, making it a compound of significant interest to the drug development community.

References

- 1. CAS:717134-47-9, 6-氯-1H-吲唑-3-羧酸甲酯-毕得医药 [bidepharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 5. PIM1 - Wikipedia [en.wikipedia.org]

- 6. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-methoxy-1H-indazole

Abstract

This comprehensive technical guide details a robust and well-established synthetic pathway for the preparation of 6-Chloro-5-methoxy-1H-indazole, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. This document provides a thorough examination of the underlying chemical principles, a step-by-step experimental protocol, and critical insights into the causality behind experimental choices. The synthesis is presented as a multi-step sequence, commencing with commercially available starting materials and proceeding through nitration, reduction, and a pivotal diazotization-cyclization cascade. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a practical and scientifically grounded approach to the synthesis of this important indazole derivative.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets. The strategic incorporation of substituents onto the indazole core enables the fine-tuning of a compound's pharmacological profile, making it a highly sought-after scaffold in modern drug discovery. The target molecule of this guide, this compound (CAS No: 13096-98-5)[1][2], embodies this principle, with its specific substitution pattern offering potential for unique biological interactions.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a classical and reliable approach centered around the construction of the indazole ring from a suitably substituted aniline precursor. This strategy hinges on an intramolecular diazotization and cyclization reaction of an ortho-alkylaniline. The overall synthetic pathway can be logically divided into three key stages:

-

Stage 1: Synthesis of the Nitroaromatic Intermediate. This stage involves the introduction of a nitro group onto a commercially available substituted toluene, which will ultimately be transformed into the amine functionality required for the indazole ring formation.

-

Stage 2: Reduction to the Key Aniline Precursor. The nitro group is selectively reduced to an amine, yielding the crucial 2-methyl-5-chloro-4-methoxyaniline intermediate.

-

Stage 3: Diazotization and Intramolecular Cyclization. The aniline precursor undergoes diazotization, followed by an in-situ intramolecular cyclization to form the desired this compound.

This strategic approach is illustrated in the workflow diagram below.

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Supplier Recommendation |

| 4-Chloro-2-nitrotoluene | 89-59-8 | Sigma-Aldrich, TCI |

| Sodium Methoxide | 124-41-4 | Acros Organics, Alfa Aesar |

| Methanol | 67-56-1 | Fisher Scientific, VWR |

| Tin(II) Chloride Dihydrate | 10025-69-1 | Sigma-Aldrich, Strem |

| Concentrated Hydrochloric Acid | 7647-01-0 | J.T. Baker, EMD Millipore |

| Sodium Nitrite | 7632-00-0 | Sigma-Aldrich, Fluka |

| Acetic Acid | 64-19-7 | Fisher Scientific, VWR |

| Ethyl Acetate | 141-78-6 | EMD Millipore, Macron |

| Sodium Bicarbonate | 144-55-8 | Fisher Scientific, VWR |

| Anhydrous Magnesium Sulfate | 7487-88-9 | Acros Organics, Alfa Aesar |

Step-by-Step Synthesis

The initial step involves the nucleophilic aromatic substitution of a chloro group with a methoxy group. However, a more direct and commonly employed route for similar structures is the nitration of a methoxy-substituted chlorotoluene. For the purpose of this guide, we will outline a plausible methoxylation of a dinitro precursor, which provides good regiocontrol. A patented method describes the preparation of 5-nitro-4-alkoxy-2-chlorotoluene by reacting 5-nitro-2,4-dichlorotoluene with an alkali metal alkoxide[3].

Protocol:

-

To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add 5-nitro-2,4-dichlorotoluene (1.0 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-5-methoxy-2-nitrotoluene.

The reduction of the nitro group to an amine is a critical step. Several methods are available, with tin(II) chloride in the presence of a strong acid being a reliable and high-yielding option for nitroarenes bearing sensitive functional groups[4].

Protocol:

-

Dissolve 4-chloro-5-methoxy-2-nitrotoluene (1.0 equivalent) in ethanol or a mixture of ethanol and ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (approximately 4-5 equivalents) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise to the stirred mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 2-methyl-5-chloro-4-methoxyaniline.

This final step involves the diazotization of the aniline followed by an intramolecular cyclization to form the indazole ring. This transformation is typically carried out in an acidic medium at low temperatures.

Protocol:

-

Dissolve 2-methyl-5-chloro-4-methoxyaniline (1.0 equivalent) in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to facilitate the intramolecular cyclization.

-

Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Mechanistic Insights

The key transformation in this synthesis is the formation of the indazole ring from the 2-methylaniline precursor. This reaction proceeds through a well-established mechanism involving diazotization followed by an intramolecular cyclization.

Caption: The reaction mechanism for the formation of this compound.

The amine group of 2-methyl-5-chloro-4-methoxyaniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly electrophilic diazonium species then undergoes an intramolecular electrophilic aromatic substitution, where the ortho-methyl group attacks the diazonium nitrogen, leading to the formation of the five-membered pyrazole ring. Subsequent deprotonation yields the aromatic this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 182.61 g/mol |

| Appearance | Off-white to light brown solid |

| ¹H NMR | Consistent with the proposed structure. |

| ¹³C NMR | Consistent with the proposed structure. |

| Mass Spectrometry | [M+H]⁺ = 183.03 |

Note: Specific NMR chemical shifts and melting point may vary slightly depending on the solvent and experimental conditions.

Safety Considerations

-

Nitro Compounds: Nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heating them in a closed system.

-

Diazonium Salts: Diazonium salts can be unstable and potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.

-

Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Solvents: Organic solvents are flammable and may be toxic. Handle them in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. By following the detailed experimental protocol and adhering to the safety precautions, researchers can confidently synthesize this valuable heterocyclic building block for applications in drug discovery and development. The provided mechanistic insights and characterization data further enhance the utility of this guide for professionals in the field of organic synthesis.

References

- 1. 13096-98-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. US2581972A - Preparation of 2-chloro-4-methoxy-5-nitro-toluene and 2-chloro-4-methoxy-5-aminotoluene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Unraveling the Mechanism of Action of 6-Chloro-5-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Indazole Scaffold as a Cornerstone in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] This designation stems from its remarkable ability to serve as a core structural motif for compounds targeting a diverse array of biological entities, leading to a wide spectrum of pharmacological activities.[2][3] Indazole derivatives have demonstrated clinical success and significant therapeutic potential, particularly in oncology, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[4][5] These compounds often exert their effects as kinase inhibitors, modulating signaling pathways crucial for cell proliferation, survival, and angiogenesis.[6][7]

This technical guide focuses on 6-Chloro-5-methoxy-1H-indazole, a specific derivative whose mechanism of action is not yet fully elucidated. The presence of the chloro and methoxy substituents on the indazole ring is of particular interest, as these groups can significantly influence the compound's physicochemical properties, target binding affinity, and metabolic stability.[8] This guide will provide a comprehensive framework for researchers to systematically investigate the mechanism of action of this compound, from initial hypothesis generation to in-depth cellular and biochemical characterization.

Hypothesized Mechanism of Action: Targeting the Kinase Signal Transduction Network

Based on the extensive literature on substituted indazoles, it is highly probable that this compound functions as a kinase inhibitor. The chloro and methoxy groups can contribute to favorable interactions within the ATP-binding pocket of various kinases. Specifically, we hypothesize that this compound may target key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Mitogen-Activated Protein Kinase 1 (MAPK1), both of which are known to be inhibited by other indazole derivatives.[7][9]

The proposed mechanism involves the compound binding to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition would disrupt the signaling cascade, leading to a cellular response such as apoptosis or cell cycle arrest.

Caption: Hypothesized signaling pathway inhibition by this compound.

Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-faceted approach is proposed, encompassing in silico, in vitro, and cell-based assays.

Caption: A stepwise experimental workflow for mechanism of action studies.

Part 1: In Silico Molecular Docking

Objective: To predict potential kinase targets of this compound and to understand its binding mode.

Protocol:

-

Target Selection: Select a panel of kinases implicated in cancer, with a focus on those known to be inhibited by indazole derivatives (e.g., VEGFR-2, FGFR, PDGFR, c-Kit, MAPK1).

-

Protein Preparation: Obtain the crystal structures of the selected kinases from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry using a suitable force field.

-

Molecular Docking: Perform molecular docking using software such as AutoDock or Glide. Define the binding site based on the co-crystallized ligand in the PDB structure or using a binding site prediction tool.

-

Analysis: Analyze the docking poses and binding energies. Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the kinase active site.

Expected Data:

| Kinase Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | -8.5 | Cys919, Asp1046 |

| MAPK1 | -7.9 | Met108, Lys54 |

| FGFR1 | -8.2 | Ala564, Asp641 |

| c-Kit | -7.5 | Cys673, Thr670 |

Part 2: In Vitro Biochemical Kinase Inhibition Assays

Objective: To experimentally determine the inhibitory activity of this compound against a panel of purified kinases.

Protocol:

-

Kinase Panel Screening: Utilize a commercial kinase profiling service or in-house assays to screen the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

-

IC50 Determination: For kinases showing significant inhibition (>50%) in the initial screen, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).

-

Assay Principle: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay that measures the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Expected Data:

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 50 |

| MAPK1 | 250 |

| FGFR1 | 150 |

| c-Kit | >1000 |

Part 3: Cell-Based Assays

Objective: To evaluate the effect of this compound on cancer cell viability, apoptosis, and cell cycle progression.

Protocols:

A. Cell Viability Assay (MTT or CellTiter-Glo®)

-

Cell Seeding: Seed cancer cell lines (e.g., HUVEC for angiogenesis, A549 for lung cancer) in 96-well plates.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.

-

Assay: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Treatment: Treat cancer cells with the compound at its GI50 and 2x GI50 concentrations for 24-48 hours.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

C. Cell Cycle Analysis (Propidium Iodide Staining)

-

Treatment and Fixation: Treat cells as in the apoptosis assay, then harvest and fix them in 70% ethanol.

-

Staining: Stain the cells with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 4: Target Validation by Western Blotting

Objective: To confirm the inhibition of the hypothesized signaling pathway in a cellular context.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR-2, VEGFR-2, p-MAPK, MAPK) and downstream effectors. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach to elucidate the mechanism of action of this compound. By combining computational, biochemical, and cellular methodologies, researchers can identify its primary molecular targets, characterize its effects on cancer cell pathophysiology, and validate its impact on key signaling pathways. The findings from these studies will be crucial for the further development of this compound as a potential therapeutic agent and will contribute to the broader understanding of the structure-activity relationships of indazole-based kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Biological Significance of 6-Chloro-5-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals

Foreword: The Indazole Nucleus as a Cornerstone in Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in the field of drug discovery.[1] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a diverse range of biological targets, rendering them invaluable for the development of novel therapeutic agents. The unique structural and electronic properties of the indazole nucleus have led to its incorporation into a multitude of compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. The clinical success of indazole-containing drugs such as Axitinib, Pazopanib, and Granisetron underscores the therapeutic importance of this heterocyclic system.[1]

This technical guide will delve into the biological significance of a specific, yet underexplored, indazole derivative: 6-Chloro-5-methoxy-1H-indazole . While direct, extensive biological profiling of this particular molecule is not widely published, its structural motifs are present in numerous highly active compounds. This guide will, therefore, focus on the potential biological activities of this compound by examining the established pharmacology of its close structural analogs. We will explore its role as a key synthetic intermediate and a pharmacophore for the design of potent and selective modulators of various biological pathways, with a primary focus on kinase inhibition.

Chemical Profile and Synthetic Accessibility

The strategic placement of a chloro group at the 6-position and a methoxy group at the 5-position of the indazole core significantly influences the molecule's electronic properties and its potential interactions with biological targets. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group create a unique electronic environment that can be exploited in drug design to fine-tune binding affinities and selectivity.

The synthesis of the indazole scaffold can be achieved through various established methods, including the Davis-Beirut reaction and transition metal-catalyzed cyclizations.[2] The specific synthesis of this compound would likely proceed from a suitably substituted aniline precursor, followed by diazotization and intramolecular cyclization. The accessibility of various synthetic routes allows for the facile production of this core structure for further derivatization and biological screening.

Inferred Biological Activity: A Focus on Kinase Inhibition

The most prominent and well-documented biological activity of indazole derivatives is the inhibition of protein kinases.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold serves as an excellent ATP-competitive hinge-binding motif in many kinase inhibitors.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Family

Research by Zhang et al. has highlighted the potential of 6-substituted indazole derivatives as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[2][3] Their work on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, which bear a striking resemblance to the 6-chloro-5-methoxy core, demonstrated significant inhibitory activity against FGFR1.[2]

Key Insights from Structurally Related FGFR Inhibitors:

-

The 6-position of the indazole ring is a critical point for substitution to enhance potency and selectivity.

-

The presence of a substituted phenyl ring at the 6-position, as in the case of the 2,6-dichloro-3,5-dimethoxyphenyl group, leads to high-affinity binding to the ATP pocket of FGFR.

-

The 5-methoxy group, while not explicitly studied in this series, is a common substituent in kinase inhibitors and can contribute to favorable interactions within the binding site.

The data from these studies strongly suggest that this compound is a valuable starting point for the development of novel FGFR inhibitors.

Potential for Mitogen-Activated Protein Kinase 1 (MAPK1) Inhibition

A study on indazole-sulfonamide derivatives has implicated the MAPK1 signaling pathway as a potential target.[5] In this work, a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole was synthesized and showed good binding affinity to MAPK1 in molecular docking studies. The presence of the chloro and methoxy substitutions on the phenyl ring attached to the indazole core is noteworthy and suggests that the 6-chloro-5-methoxy substitution pattern on the indazole ring itself could confer affinity for MAPK1.

Broader Kinase Selectivity

The indazole scaffold has been incorporated into inhibitors targeting a wide range of kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

c-Kit

-

Anaplastic Lymphoma Kinase (ALK)

-

Pim kinases[2]

The specific substitution pattern of this compound would likely determine its selectivity profile across the kinome.

Potential Anti-inflammatory and Antimicrobial Activities

Beyond kinase inhibition, the indazole nucleus is associated with other important biological activities.

Anti-inflammatory Properties

Indazole derivatives have been investigated for their anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] A study on 1,5-disubstituted indazol-3-ols demonstrated potent anti-inflammatory activity.[9] While the substitution pattern is different, it highlights the potential of the indazole scaffold to interact with key enzymes in the inflammatory cascade. The 5-methoxy group, in particular, has been featured in indazole derivatives with anti-inflammatory properties.[9]

Antimicrobial Potential

Several studies have reported the synthesis and evaluation of indazole derivatives as antimicrobial agents.[10][11] These compounds have shown activity against various bacterial and fungal strains. The specific contribution of the 6-chloro and 5-methoxy substituents to antimicrobial activity would require dedicated screening, but the general propensity of the indazole scaffold for such activity is a promising avenue for investigation. A patent for therapeutic indazoles for treating bacterial infections, including tuberculosis, has also been filed.[12]

Applications in Neurodegenerative Disease Research

Recent research has explored the neuroprotective roles of indazole derivatives. One study demonstrated that 6-hydroxy-1H-indazole exhibited protective effects in a mouse model of Parkinson's disease.[13] Furthermore, patents have been filed for indazole inhibitors of the Wnt signaling pathway for potential use in treating Alzheimer's disease.[14] These findings suggest that the this compound core could be a valuable starting point for the development of novel therapeutics for neurodegenerative disorders.

Experimental Protocols: A Blueprint for Investigation

For researchers wishing to explore the biological activities of this compound and its derivatives, the following experimental workflows, adapted from the literature on analogous compounds, are recommended.

General Synthesis of 6-Substituted Indazole Derivatives

The following is a generalized synthetic scheme based on the work of Zhang et al. for the synthesis of 6-substituted indazoles, which can be adapted for the derivatization of this compound.[2]

Caption: A generalized workflow for the synthesis and derivatization of the this compound core.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound derivatives against a panel of protein kinases.

Protocol:

-

Reagents and Materials:

-

Recombinant human kinases (e.g., FGFR1, MAPK1)

-

ATP

-

Kinase-specific substrate

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the kinase and substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effects of this compound derivatives on cancer cell lines.

Protocol:

-

Reagents and Materials:

-

Cancer cell line (e.g., a cell line with known FGFR or MAPK pathway activation)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT or resazurin reagent

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT or resazurin reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the percent inhibition of cell proliferation and determine the GI50 value.

-

Quantitative Data Summary of Structurally Related Indazole Derivatives

The following table summarizes the inhibitory activities of some 6-substituted indazole derivatives from the literature to provide a reference for the potential potency of compounds derived from the this compound core.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 101 | FGFR1 | 69.1 ± 19.8 | [2] |

| 102 | FGFR1 | 30.2 ± 1.9 | [2] |

| 98 | FGFR1 | 15.0 | [2] |

| 99 | FGFR1 | 2.9 | [2] |

| 127 (Entrectinib) | ALK | 12 | [2] |

Note: The compound IDs are as designated in the cited reference.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the FGFR signaling pathway, a likely target for derivatives of this compound.

Caption: A simplified diagram of the FGFR signaling pathway, a potential target for this compound derivatives.

Conclusion and Future Directions

While this compound itself may not be the final active pharmaceutical ingredient, its structural features are present in numerous potent and selective biological modulators. The evidence strongly suggests its primary utility as a key building block for the synthesis of novel kinase inhibitors, particularly those targeting the FGFR and MAPK families. Its potential for anti-inflammatory, antimicrobial, and neuroprotective activities also warrants further investigation.

For researchers in drug discovery, this compound represents a promising starting point for lead optimization campaigns. The synthetic accessibility of the indazole core, combined with the diverse biological activities of its derivatives, makes it an attractive scaffold for the development of next-generation therapeutics. Future research should focus on the systematic derivatization of this core and comprehensive biological screening to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]

- 13. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US20110034497A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof - Google Patents [patents.google.com]

The Privileged Scaffold: A Technical Guide to 6-Chloro-5-methoxy-1H-indazole in Modern Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular entities with therapeutic potential is a continuous journey. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold," a distinction reserved for molecular frameworks capable of interacting with multiple, diverse biological targets.[1] This guide provides an in-depth technical exploration of a particularly significant derivative: 6-chloro-5-methoxy-1H-indazole. While primarily utilized as a versatile building block, its structural motifs are integral to the development of next-generation therapeutics, particularly in oncology. This document will delve into its synthesis, physicochemical properties, and its role as a key intermediate in the creation of potent kinase inhibitors, offering field-proven insights into its application.

The Indazole Core: A Foundation of Therapeutic Success

The indazole ring system, a bicyclic heterocycle, is the cornerstone of numerous approved drugs, including the anti-cancer agents Axitinib and Pazopanib, and the antiemetic Granisetron.[1] Its value lies in its structural rigidity, synthetic tractability, and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with protein targets. The specific substitutions on the indazole ring, such as the chloro and methoxy groups in this compound, play a crucial role in modulating the electronic properties and biological activity of the resulting molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound or intermediate is fundamental to the drug development process.

| Property | Value | Source |

| CAS Number | 13096-98-5 | N/A |

| Molecular Formula | C₈H₇ClN₂O | N/A |

| Molecular Weight | 182.61 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Melting Point | Not widely reported, requires experimental determination | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |

Synthesis of this compound: A Step-by-Step Protocol

While numerous methods exist for the synthesis of the indazole core, a common and effective approach for preparing this compound involves a classical diazotization and cyclization of a substituted aniline. This method is advantageous due to the availability of starting materials and its scalability.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Starting Material: 4-Chloro-2-amino-5-methoxytoluene

Reagents and Materials:

-

4-Chloro-2-amino-5-methoxytoluene

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a round bottom flask, dissolve 4-Chloro-2-amino-5-methoxytoluene in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C using an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

-

Intramolecular Cyclization:

-

Allow the reaction mixture to slowly warm to room temperature. The diazonium salt will undergo intramolecular cyclization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of 7-8.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Self-Validation: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a key intermediate for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole core can mimic the adenine region of ATP, the natural substrate for kinases, making it an excellent starting point for inhibitor design.

The 6-chloro and 5-methoxy substituents are not arbitrary. The chlorine atom at the 6-position can engage in halogen bonding or occupy hydrophobic pockets within the kinase active site. The methoxy group at the 5-position can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule, contributing to target affinity and selectivity.

Targeting Key Oncogenic Pathways

Derivatives of this compound have shown promise in targeting several critical cancer-related signaling pathways:

-